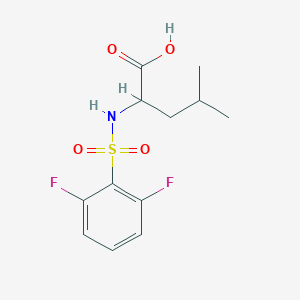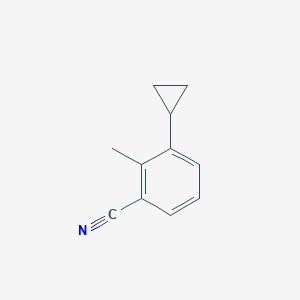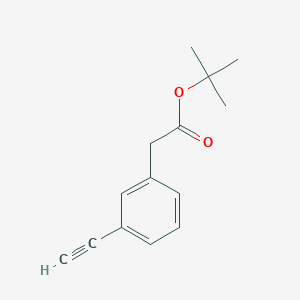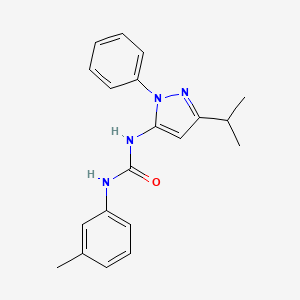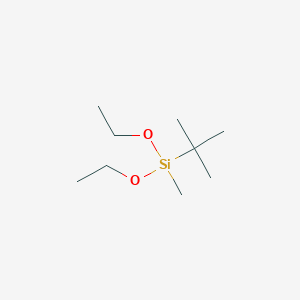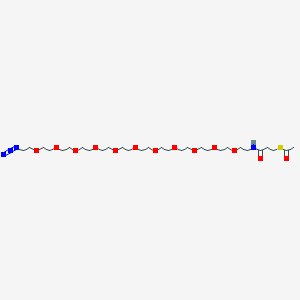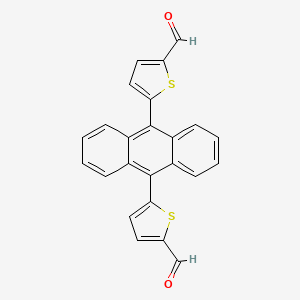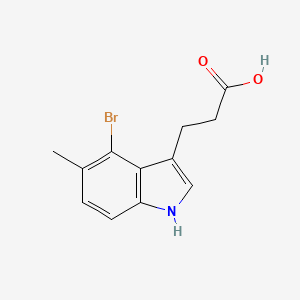
3-(4-Bromo-5-methyl-3-indolyl)propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromo-5-methyl-3-indolyl)propanoic Acid is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-5-methyl-3-indolyl)propanoic Acid typically involves the bromination of 5-methylindole followed by a series of reactions to introduce the propanoic acid moiety. One common method includes:
Bromination: 5-Methylindole is treated with bromine in the presence of a suitable solvent like acetic acid to yield 4-bromo-5-methylindole.
Alkylation: The brominated indole is then subjected to alkylation using a propanoic acid derivative under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-(4-Bromo-5-methyl-3-indolyl)propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to modify the bromine substituent.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 5-methylindole derivatives.
Substitution: Formation of various substituted indole derivatives.
Aplicaciones Científicas De Investigación
3-(4-Bromo-5-methyl-3-indolyl)propanoic Acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromo-5-methyl-3-indolyl)propanoic Acid involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The bromine and methyl substitutions enhance its binding affinity and specificity, leading to distinct biological effects.
Comparación Con Compuestos Similares
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
5-Bromoindole: Lacks the propanoic acid moiety but shares the bromine substitution.
3-(4-Chloro-5-methyl-3-indolyl)propanoic Acid: Similar structure with chlorine instead of bromine.
Uniqueness: 3-(4-Bromo-5-methyl-3-indolyl)propanoic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and methyl groups on the indole ring, along with the propanoic acid moiety, makes it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H12BrNO2 |
|---|---|
Peso molecular |
282.13 g/mol |
Nombre IUPAC |
3-(4-bromo-5-methyl-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C12H12BrNO2/c1-7-2-4-9-11(12(7)13)8(6-14-9)3-5-10(15)16/h2,4,6,14H,3,5H2,1H3,(H,15,16) |
Clave InChI |
PBPCREVCRUEDDB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)NC=C2CCC(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


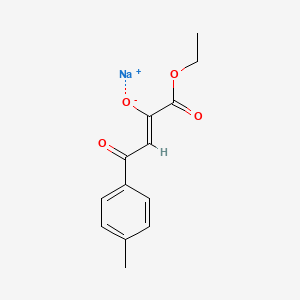
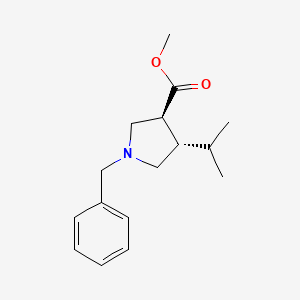
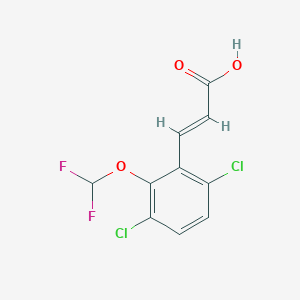
![3-[4-(diethylamino)but-2-ynyl]-7-methoxyquinazolin-4-one;oxalic acid](/img/structure/B15340722.png)
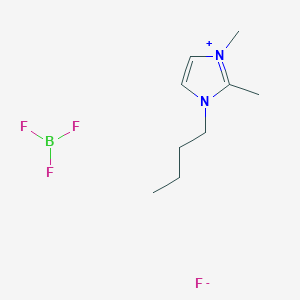
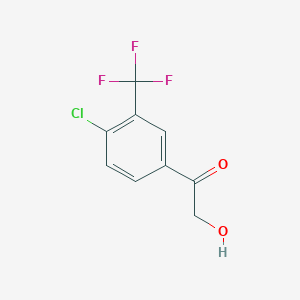
![(4-Propyl-piperazin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone](/img/structure/B15340753.png)
